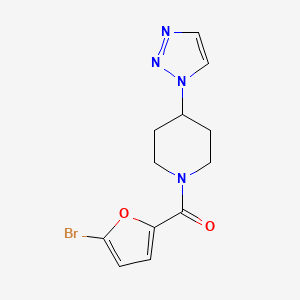
3-(2,6-Difluorophenyl)-2-methyl-2-nitrooxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2,6-Difluorophenyl)-2-methyl-2-nitrooxirane (DFPMNO) is a chemical compound that has been the focus of extensive scientific research in recent years. This organic molecule has been found to possess unique properties that make it a valuable tool in various fields of study, including chemistry, biology, and medicine. In
Scientific Research Applications
Oxidation of Peptides
Dioxiranes, similar in reactivity to nitrooxiranes, have been utilized for the selective oxidation of peptides. The oxidation efficiency varies with the protecting groups used on peptides, highlighting the potential for nitrooxiranes to modify bioactive molecules under mild conditions without losing configuration at chiral centers (Annese et al., 2010).
Molecular Electronic Devices
Compounds containing nitroamine redox centers, similar to the nitro functionality in nitrooxiranes, have been shown to exhibit negative differential resistance in electronic devices, suggesting that nitrooxiranes could have applications in molecular electronics (Chen, Reed, Rawlett, & Tour, 1999).
Oxidative Cleavage
The use of dioxiranes for oxidative cleavage of aryl oxazolines to nitro-esters and then to benzoic acids demonstrates a potential route for the synthesis of carboxylic acids from nitrooxirane derivatives (Yang, Yip, & Wang, 1997).
Organocatalytic Oxidation
Studies on the selective oxidation of substituted anilines to azoxybenzenes and nitro compounds without involving dioxirane intermediates suggest a framework for understanding the reactivity and potential applications of nitrooxiranes in catalysis and organic synthesis (Voutyritsa et al., 2017).
Photochemical Switching
The development of diarylethenes with nitronyl nitroxides demonstrates the ability to photochemically switch intramolecular magnetic interactions, suggesting applications for nitrooxiranes in materials science where light-induced changes in material properties are desirable (Matsuda & Irie, 2000).
properties
IUPAC Name |
3-(2,6-difluorophenyl)-2-methyl-2-nitrooxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO3/c1-9(12(13)14)8(15-9)7-5(10)3-2-4-6(7)11/h2-4,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXSMOPXPMMEAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(O1)C2=C(C=CC=C2F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-chlorobenzyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2917895.png)
![N-(3-chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2917898.png)





![1-[2-({[(3-Chloroanilino)carbonyl]oxy}imino)cyclohexyl]-2,4-dinitrobenzene](/img/structure/B2917909.png)
![2-[(2,5-Dimethylphenyl)methylsulfanyl]-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2917910.png)


![3-(4-chloro-3-methylphenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2917913.png)
![N-(4-ethylphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2917916.png)